1-Cyano-4-(2-furoyl)piperazine
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(furan-2-carbonyl)piperazine-1-carbonitrile |
InChI |
InChI=1S/C10H11N3O2/c11-8-12-3-5-13(6-4-12)10(14)9-2-1-7-15-9/h1-2,7H,3-6H2 |
InChI Key |
KJSWIMFSQRWZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C#N)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
1-Cyano-4-(2-furoyl)piperazine exhibits a range of biological activities, primarily due to its structural features that allow interaction with various biological targets.
- Anticancer Activity : Research indicates that compounds containing the piperazine moiety, including this compound, have shown promising anticancer properties. For instance, derivatives of piperazine have demonstrated significant cytotoxic effects against various cancer cell lines such as K562 (human chronic myelogenous leukemia) and T47D (breast cancer) with IC50 values indicating their potency compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : The compound has been studied for its antibacterial and antifungal activities. It has been incorporated into various formulations aimed at combating resistant strains of bacteria and fungi, showcasing its potential as a lead compound in the development of new antimicrobial agents .
- Neurological Applications : There is emerging interest in the use of this compound as a ligand for receptors involved in neurological pathways. Its ability to modulate histamine H3 receptors suggests potential applications in treating conditions like anxiety and depression .
Synthesis Approaches
The synthesis of this compound can be achieved through several methodologies, often involving the reaction of piperazine derivatives with furoyl halides or other furoyl derivatives. Key steps include:
- Formation of the Piperazine Ring : This can be done through standard methods involving the reaction of diethyl piperazine with appropriate carbonyl compounds.
- Introduction of the Cyano Group : The cyano group can be introduced via nucleophilic substitution reactions, which enhance the compound's reactivity and biological profile.
- Furoyl Substitution : The attachment of the furoyl moiety typically occurs through acylation reactions, which can be optimized for yield and purity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the piperazine ring significantly affect anticancer potency. For example, substituents that enhance hydrophobic interactions tend to improve binding affinity to target proteins involved in cancer progression .
- Linker Variability : The nature of the linker connecting the furoyl group to the piperazine influences both solubility and bioavailability, which are critical for therapeutic effectiveness .
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Research : A study demonstrated that derivatives incorporating this compound showed enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics. The research focused on modifying substituents to improve selectivity towards cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Development : Another case involved synthesizing a series of piperazine derivatives that included this compound, leading to compounds with significant antibacterial activity against multi-drug resistant strains .
- Neuroscience Applications : Research exploring its role as a histamine receptor modulator indicated potential benefits in treating neurological disorders, highlighting its versatility beyond oncology .
Comparison with Similar Compounds
Substituent Effects on Solubility and pKa
The presence and positioning of substituents on the piperazine ring significantly impact physicochemical properties. For example:
- Piperazine-quinolone derivatives with ethylene or methylene spacers between the piperazine and quinolone core exhibit high aqueous solubility (≥80 µM) and pKa values of 5–5. In contrast, direct attachment of an N-phenylpiperazinyl group reduces solubility (<20 µM) and lowers pKa (<3.8) due to increased hydrophobicity and reduced basicity .
- 1-(2-Furoyl)piperazine analogs such as piperazine-1,4-diylbis(furan-2-ylmethanone) (CAS 31350-27-3) demonstrate lower solubility compared to mono-substituted derivatives, highlighting the role of substituent bulk .
Table 1: Substituent Effects on Key Properties
*†Estimated based on electron-withdrawing -CN group.
Metabolic Stability and Liability
Piperazine rings are often metabolic hotspots. For instance:
- Disubstituted piperazines in anti-Chagas compounds undergo deethylation or oxidation at the piperazine ring, reducing efficacy .
- N-Benzoyl-piperazine derivatives show enhanced metabolic stability compared to non-acylated analogs, suggesting that the 2-furoyl group in this compound may similarly protect against rapid clearance .
Receptor Binding and Selectivity
- 5-HT1A Receptor Antagonists: Piperazine derivatives like p-MPPI and p-MPPF exhibit potent antagonism via aromatic substituents (e.g., 2-methoxyphenyl), indicating that the 2-furoyl group in this compound could similarly enhance receptor affinity .
Structural Classification and Toxicity
Piperazine derivatives are categorized into:
- Benzylpiperazines (e.g., BZP) and phenylpiperazines (e.g., TFMPP), which exhibit psychostimulatory effects .
Key Research Findings and Contradictions
- Spacer Importance: Ethylene/methylene spacers improve solubility and pKa in quinolone-piperazine hybrids, but direct substitution (e.g., cyano) may trade solubility for target affinity .
- Metabolic Trade-offs : While acyl groups like 2-furoyl enhance stability, they may introduce new metabolic pathways (e.g., furan ring oxidation) .
- Receptor Specificity : Substituted piperazines show divergent effects; for example, N-benzoyl groups are critical for some inhibitors but irrelevant in others .
Preparation Methods
Sequential N-Substitution via Cyanation Followed by Acylation
This method involves first introducing the cyano group at the 1-position of piperazine, followed by acylation at the 4-position with 2-furoyl chloride.
Cyanation of Piperazine
The cyano group can be introduced using cyanating agents such as cyanogen bromide (CNBr) or via nucleophilic substitution. A patented method for analogous compounds describes reacting piperazine with a chloro-substituted intermediate in the presence of a nitrile source under acidic conditions. For example:
Key parameters:
Acylation with 2-Furoyl Chloride
The 4-position nitrogen is then acylated using 2-furoyl chloride. A protocol adapted from antihypertensive drug synthesis involves refluxing 1-cyano-piperazine with 2-furoyl chloride in anhydrous dimethylformamide (DMF):
Optimization Notes :
One-Pot Dual Functionalization
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Key Advantages |
|---|---|---|---|---|
| Sequential Cyanation | Stepwise, low temperature | 60–70% | >95% | High regiocontrol |
| One-Pot Synthesis | Single-step, room temperature | 40–50% | 85–90% | Faster, fewer steps |
Critical Observations :
-
The sequential method offers better purity and regioselectivity but requires multiple purification steps.
-
One-pot synthesis, while efficient, demands precise stoichiometric ratios to suppress byproducts.
Reaction Mechanism and Kinetics
Cyanation Step
The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic cyanogen bromide. Acidic conditions protonate the leaving group (Br⁻), facilitating displacement.
Acylation Step
The acylation follows a nucleophilic acyl substitution mechanism. The lone pair on the 4-position nitrogen attacks the electrophilic carbonyl carbon of 2-furoyl chloride, displacing chloride.
Kinetic Studies :
-
Cyanation : Pseudo-first-order kinetics with respect to CNBr.
-
Acylation : Second-order kinetics (first-order in piperazine and acyl chloride).
Industrial-Scale Considerations
Solvent Selection
Catalytic Innovations
Recent studies on analogous piperazine derivatives highlight the use of:
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
-
Microwave Assistance : Reduces acylation time from 24 hours to 2–4 hours with comparable yields.
Emerging Methodologies
Q & A
Q. What strategies enable comparative analysis of this compound with structurally related analogs (e.g., prazosin derivatives)?
- Methodological Answer : Perform:
- Pharmacophore mapping (MOE) to identify critical functional groups.
- Thermodynamic solubility assays (nephelometry) to compare formulation challenges.
- In vivo efficacy studies in disease models (e.g., hypertensive rats for α1-antagonists). Cross-reference crystallographic data (e.g., piperazine ring conformation in ) to explain potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
